2-Methyl-2-propyl-1,3-propanediol bis(1-hydroxy-2,2,2-trichloroethylcarbamate)
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Overview
Description
Bis[N-(2,2,2-trichloro-1-hydroxyethyl)carbamic acid]2-methyl-2-propyltrimethylene ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple trichloro and carbamic acid groups, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[N-(2,2,2-trichloro-1-hydroxyethyl)carbamic acid]2-methyl-2-propyltrimethylene ester typically involves the reaction of 2,2,2-trichloro-1-hydroxyethylamine with 2-methyl-2-propyltrimethylene glycol in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are mixed under optimized conditions. The process may include steps such as purification through distillation or crystallization to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
Bis[N-(2,2,2-trichloro-1-hydroxyethyl)carbamic acid]2-methyl-2-propyltrimethylene ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The trichloro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications .
Scientific Research Applications
Bis[N-(2,2,2-trichloro-1-hydroxyethyl)carbamic acid]2-methyl-2-propyltrimethylene ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Bis[N-(2,2,2-trichloro-1-hydroxyethyl)carbamic acid]2-methyl-2-propyltrimethylene ester exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2,2,2-Trichloro-1-hydroxy-ethyl)-carbamic acid ethyl ester
- (2,2,2-Trichloro-1-hydroxy-ethyl)-carbamic acid methyl ester
- (2,2,3-Trichloro-1-hydroxy-butyl)-carbamic acid methyl ester
Uniqueness
Compared to similar compounds, Bis[N-(2,2,2-trichloro-1-hydroxyethyl)carbamic acid]2-methyl-2-propyltrimethylene ester stands out due to its unique combination of trichloro and carbamic acid groups, which confer distinct chemical and physical properties. These properties make it particularly useful in specialized applications where other compounds may not be as effective .
Properties
CAS No. |
25648-69-5 |
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Molecular Formula |
C13H20Cl6N2O6 |
Molecular Weight |
513.0 g/mol |
IUPAC Name |
[2-methyl-2-[(2,2,2-trichloro-1-hydroxyethyl)carbamoyloxymethyl]pentyl] N-(2,2,2-trichloro-1-hydroxyethyl)carbamate |
InChI |
InChI=1S/C13H20Cl6N2O6/c1-3-4-11(2,5-26-9(24)20-7(22)12(14,15)16)6-27-10(25)21-8(23)13(17,18)19/h7-8,22-23H,3-6H2,1-2H3,(H,20,24)(H,21,25) |
InChI Key |
OMCKLQRQFUWZOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(COC(=O)NC(C(Cl)(Cl)Cl)O)COC(=O)NC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
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